Phenyl triflimide
Description
N,N-Bis(trifluoromethylsulfonyl)aniline (CAS: 37595-74-7) is a fluorinated sulfonamide derivative with the molecular formula C₈H₅F₆NO₄S₂ and a molecular weight of 357.25 g/mol. It is characterized by two trifluoromethylsulfonyl (-SO₂CF₃) groups attached to the nitrogen atom of an aniline backbone. This compound exhibits a melting point of 100–102°C and is utilized in pharmaceuticals, agrochemicals, and advanced materials such as electrolyte additives for sodium-ion batteries . Its strong electron-withdrawing trifluoromethylsulfonyl groups enhance thermal stability and reactivity in substitution reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
1,1,1-trifluoro-N-phenyl-N-(trifluoromethylsulfonyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6NO4S2/c9-7(10,11)20(16,17)15(6-4-2-1-3-5-6)21(18,19)8(12,13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOHEXPTUTVCNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191030 | |
| Record name | N-Phenyltrifluoromethanesulfonimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37595-74-7 | |
| Record name | N-Phenyltrifluoromethanesulfonimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37595-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phenyl triflimide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037595747 | |
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| Record name | 37595-74-7 | |
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| Record name | N-Phenyltrifluoromethanesulfonimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trifluoro-N-phenyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.996 | |
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| Record name | PHENYL TRIFLIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Preparation Methods
Traditional Trifluoromethanesulfonic Anhydride-Based Methods
Early methods utilized trifluoromethanesulfonic anhydride (Tf₂O) as the triflylating agent. In this approach, aniline reacts with Tf₂O in dichloromethane at low temperatures (-20°C to 0°C) under inert atmosphere. However, this route faced limitations:
Improved Trifluoromethanesulfonyl Fluoride-Based Methods
The patent CN111269152A revolutionized synthesis by employing trifluoromethanesulfonyl fluoride (TfF) directly. This two-step, one-pot method eliminates Tf₂O and enhances scalability:
Step 1: Formation of N-Phenyl Trifluoromethanesulfonamide
Aniline reacts with TfF in a polar solvent (e.g., acetonitrile) using organic bases (e.g., 1,8-diazabicycloundec-7-ene, DBU) as acid scavengers:
Conditions :
Step 2: Bis-Triflylation to Final Product
The intermediate reacts with additional TfF in a weak polar solvent (e.g., toluene) catalyzed by 4-dimethylaminopyridine (DMAP):
Conditions :
-
Temperature: 20–80°C
-
Catalyst loading: 0.5–20 mol% DMAP relative to aniline
Reaction Conditions and Optimization Parameters
Table 1: Optimal Reaction Conditions from Patent CN111269152A
| Parameter | Step 1 | Step 2 |
|---|---|---|
| Solvent | Acetonitrile, DMF | Toluene, dichloromethane |
| Base/Catalyst | DBU (2–4 eq) | DMAP (0.5–20 mol%) |
| Temperature | 40–80°C | 20–80°C |
| Molar Ratio (TfF:Aniline) | 1.1–5:1 | 1.1–5:1 (cumulative) |
| Yield | >95% | 90–92% (final) |
Catalytic Systems and Solvent Selection
The choice of base and solvent critically impacts efficiency:
-
DBU : Enhances TfF reactivity by sequestering HF, preventing side reactions.
-
DMAP : Accelerates the second triflylation via nucleophilic catalysis.
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Solvent Effects : Polar solvents (acetonitrile) stabilize intermediates in Step 1, while weak polar solvents (toluene) improve TfF solubility in Step 2.
Yield and Purity Profiles
The patented method achieves 90–92% isolated yield with >99% purity. Key purity-enhancing steps include:
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Solvent Recovery : Distillation removes >90% of solvents for reuse.
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Alcohol Recrystallization : Washing with methanol/ethanol yields crystalline product (mp 100–102°C).
Industrial Scalability and Process Considerations
The protocol’s industrial viability stems from:
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Cost Reduction : TfF is cheaper than Tf₂O, lowering raw material costs by ≈40%.
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Safety : Elimination of cryogenic conditions and inert gas requirements.
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Continuous Flow Compatibility : Adaptable to flow reactors for kilogram-scale production.
Comparative Analysis of Preparation Methodologies
Table 2: Traditional vs. Improved Methods
| Aspect | Traditional (Tf₂O) | Improved (TfF) |
|---|---|---|
| Cost | High ($800/kg Tf₂O) | Moderate ($300/kg TfF) |
| Reaction Safety | Poor (exothermic) | Excellent (mild conditions) |
| Yield | ≤86% | 90–92% |
| Purity | 85–90% | >99% |
| Scalability | Limited | High (flow reactor compatible) |
Challenges in Synthesis and Technological Solutions
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
PhNTf₂ is widely employed to activate hydroxyl groups in alcohols or carbonyl compounds, converting them into triflate intermediates. These intermediates are highly electrophilic, enabling subsequent nucleophilic substitutions.
Mechanism :
- Activation of hydroxyl groups via triflation generates ROTf.
- Nucleophilic attack by amines, organometallics, or other nucleophiles proceeds efficiently due to the superior leaving-group ability of Tf⁻.
Coupling Reactions
Aryl and vinyl triflates derived from PhNTf₂ are critical in cross-coupling reactions.
Example :
PhNTf₂-mediated triflation of enolates enables stereoselective vinyl triflate formation, which participates in palladium-catalyzed couplings to construct complex scaffolds like (±)-gelsemine .
Biocatalytic Hydroxylation
N-Trifluoromethanesulfonyl-aniline derivatives undergo enzymatic hydroxylation, yielding bioactive metabolites.
| Enzyme | Substrate | Product | Specific Activity | Ref. |
|---|---|---|---|---|
| Cytochrome P450 | PhNTf₂-derived anilines | 4-Aminophenols | 600–700 nM (IC₅₀) |
Application :
This reaction is exploited in drug discovery for synthesizing hydroxylated intermediates with enhanced bioactivity .
Nucleophilic Addition Reactions
PhNTf₂ facilitates Michael additions and conjugate additions via in situ generation of triflimide anions (Tf₂N⁻).
| Reaction | Conditions | Product | Selectivity | Ref. |
|---|---|---|---|---|
| Michael addition | PhNTf₂, TMSCl, CH₂Cl₂ | β-Keto triflimides | 1,4-adducts > 90% |
Mechanistic Insight :
The bulky Tf₂N⁻ anion directs regioselectivity by stabilizing transition states through steric and electronic effects .
Redox Reactions
While less common, PhNTf₂ participates in oxidation and reduction processes under controlled conditions.
| Reaction Type | Reagents | Product | Notes | Ref. |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O | Sulfone derivatives | Limited applicability | |
| Reduction | LiAlH₄, THF | Amines | Requires anhydrous conditions |
Scientific Research Applications
Organic Synthesis
N,N-Bis(trifluoromethylsulfonyl)aniline serves primarily as a triflating reagent, facilitating the introduction of triflate groups into organic substrates. This process enhances the reactivity of the substrates for subsequent chemical transformations.
Key Reactions:
- Triflation of Alcohols and Amines : This compound allows for the conversion of alcohols to triflates, which can then be further transformed into amines or other functional groups. This method is particularly advantageous as it operates under milder conditions compared to traditional methods using triflic anhydride .
- Mannich Reaction : It has been utilized in the enantioselective synthesis of β-amino acids, showcasing its utility in forming complex molecules from simpler precursors.
Medicinal Chemistry
N,N-Bis(trifluoromethylsulfonyl)aniline is being explored for its potential applications in drug discovery and development. Its ability to modify biological molecules makes it valuable in various biochemical contexts.
Applications:
- Antibody-drug Conjugates (ADCs) : It is used in the synthesis of ADCs, which are designed to deliver cytotoxic agents specifically to cancer cells .
- Enzyme Mechanism Studies : The compound aids in investigating enzyme interactions and mechanisms, contributing to understanding biological processes at a molecular level.
Material Science
In material science, N,N-Bis(trifluoromethylsulfonyl)aniline is employed in the development of advanced materials due to its strong electron-withdrawing properties and thermal stability.
Applications:
- Electronic Materials : It is used in the fabrication of components for electronic devices due to its favorable electrical properties.
- Battery Components : The compound's stability makes it suitable for use in energy storage applications.
Case Study 1: Triflation Reactions
A study demonstrated that N,N-Bis(trifluoromethylsulfonyl)aniline effectively converts various alcohols into their corresponding triflates with high yields and selectivity. This reaction was found to be efficient under mild conditions, minimizing side reactions that are common with more reactive reagents like triflic anhydride .
Case Study 2: Antibody-drug Conjugates
Research highlighted the use of this compound in synthesizing ADCs targeting specific cancer markers. The incorporation of triflate groups facilitated the conjugation process, enhancing the therapeutic efficacy of the resulting compounds against tumor cells .
Summary Table of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Organic Synthesis | Triflation of alcohols and amines | Milder conditions, high selectivity |
| Medicinal Chemistry | Synthesis of ADCs | Targeted delivery of therapeutic agents |
| Material Science | Development of electronic materials | Enhanced electrical properties |
| Production of battery components | Stability and performance improvements |
Mechanism of Action
The mechanism of action of N,N-Bis(trifluoromethylsulfonyl)aniline involves its ability to act as a strong electron-withdrawing group. This property makes it an effective reagent in various chemical reactions, particularly in the formation of stable intermediates and products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Observations :
- Electron-withdrawing vs. electron-donating groups: The -SO₂CF₃ groups in N,N-Bis(trifluoromethylsulfonyl)aniline impart strong electron-withdrawing effects, enhancing its stability and reactivity in electrophilic substitutions. In contrast, hydroxyethyl or phenacyl groups in other derivatives act as electron donors, influencing their coordination chemistry (e.g., rhenium complex formation) .
- Bromine vs. azide substituents : Brominated derivatives (e.g., and ) are intermediates in cross-coupling reactions, whereas azide-containing compounds like IPAPA are studied for their electronic properties .
Reactivity Comparison :
Physical and Thermal Properties
| Compound Name | Melting Point (°C) | Thermal Stability Notes |
|---|---|---|
| N,N-Bis(trifluoromethylsulfonyl)aniline | 100–102 | High stability due to strong -SO₂CF₃ groups |
| N,N-Bis(phenacyl)aniline | 196–197 | Stable under reflux conditions |
| N,N-Bis(2-hydroxyethyl)-4-bromoaniline | Not reported | Degrades during tosylation steps |
Thermal Behavior :
- The trifluoromethylsulfonyl derivative’s high melting point reflects its crystalline stability, whereas hydroxyethyl-substituted compounds may decompose under harsh conditions .
Biological Activity
N,N-Bis(trifluoromethylsulfonyl)aniline, also known as N-phenyl-bis(trifluoromethanesulfonimide), is a fluorinated organic compound with significant applications in biological and chemical research. This article explores its biochemical properties, mechanisms of action, and relevant case studies highlighting its biological activity.
Overview of the Compound
- Chemical Structure : The compound features two trifluoromethylsulfonyl groups attached to an aniline backbone, contributing to its unique reactivity and selectivity in chemical reactions.
- Molecular Formula : CHFNOS
- Molecular Weight : 357.25 g/mol
- Physical Properties :
- Melting Point: 100-102 °C
- Boiling Point: 305.3 °C
- Density: 1.8 g/cm³
- Solubility: Soluble in water
N,N-Bis(trifluoromethylsulfonyl)aniline acts primarily as a biochemical reagent and is utilized in various biological applications:
- Enzyme Mechanisms : It is employed in studying enzyme interactions, particularly in the context of biocatalysis where it serves as a substrate for hydroxylation reactions, yielding products like 4-aminophenols .
- Synthesis of Pharmaceutical Intermediates : This compound facilitates the synthesis of biologically active compounds through various chemical transformations, including the Mannich reaction which produces β-amino acids .
Biological Activity
The biological activity of N,N-Bis(trifluoromethylsulfonyl)aniline can be summarized as follows:
-
Inhibition of Protein Tyrosine Phosphatases (PTPs) :
- Recent studies have shown that derivatives of this compound can selectively inhibit PTPs, which are crucial in regulating cellular signaling pathways. For instance, it has been noted that certain analogs exhibit significant potency against specific PTPs involved in addiction pathways .
- Case Study : An analog termed NHB1109 demonstrated a potency range of 600-700 nM against PTPRD and PTPRS, with promising selectivity and oral bioavailability in mice models .
- Biocatalytic Applications :
- Chemical Reactivity :
Research Findings
Q & A
Q. Table 1: Reaction Optimization Parameters for Sulfonylation
| Parameter | Optimal Range | Evidence Source |
|---|---|---|
| Temperature | 60–80°C | |
| Solvent | Anhydrous DMF | |
| Catalyst | Triethylamine | |
| Reaction Time | 3–5 hours |
Q. Table 2: Hazard Mitigation Checklist
| Hazard | Precaution | Reference |
|---|---|---|
| Skin irritation | Nitrile gloves | |
| Inhalation risk | Fume hood | |
| Thermal degradation | Avoid >100°C |
Key Research Gaps
- Mechanistic studies : Limited data on radical intermediates in trifluoromethylsulfonyl reactions.
- Eco-toxicity : No studies on environmental persistence or biodegradability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
